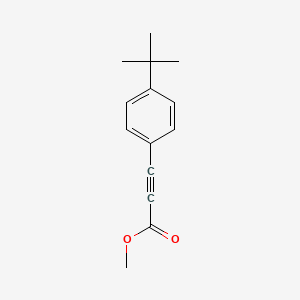

(4-t-Butyl-phenyl)-propynoic acid methyl ester

Description

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

methyl 3-(4-tert-butylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C14H16O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,1-4H3 |

InChI Key |

LQXGWENPCGENTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-t-Butylphenyl-propynoic Acid

The most straightforward approach to prepare This compound is via Fischer esterification:

- Reagents: 4-t-Butylphenyl-propynoic acid, methanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under methanol with catalytic acid for several hours.

- Workup: Removal of excess methanol by distillation under reduced pressure, followed by purification via recrystallization or chromatography.

This method is widely used due to its simplicity and effectiveness in achieving high purity methyl esters.

Alternative Esterification Techniques

Acid Chloride Route: Conversion of the acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with methanol to form the methyl ester. This method can offer higher reaction rates and yields but requires handling of more reactive and sometimes hazardous intermediates.

Enzymatic Esterification: Employing lipases or esterases to catalyze the esterification under mild conditions. While more environmentally friendly, this method is less common for this specific compound and more typical for chiral or sensitive substrates.

Purification and Characterization

Purification: After esterification, the crude product is purified by distillation under reduced pressure or recrystallization from suitable solvents such as hexane or ethyl acetate to achieve high purity.

Characterization: Analytical methods include Gas Chromatography (GC) after conversion to the ester form, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.

Detailed Research Findings and Data

While direct literature on This compound is limited, related compounds such as methyl esters of substituted phenylpropynoic acids have been extensively studied. Key findings from analogous systems and related esterification processes are summarized below.

| Parameter | Typical Conditions/Observations |

|---|---|

| Acid to alcohol ratio | Equimolar to slight excess of methanol |

| Catalyst | Sulfuric acid (0.1-1% w/w) or p-toluenesulfonic acid |

| Reaction temperature | Reflux temperature of methanol (~65 °C) |

| Reaction time | 4-16 hours depending on scale and catalyst concentration |

| Yield | 75-95% after purification |

| Purity after distillation | >99% (confirmed by GC and NMR) |

| Solvent for purification | Hexane, ethyl acetate, or toluene |

| Analytical monitoring | GC analysis after esterification; NMR for structural confirmation |

These parameters are aligned with standard esterification protocols for similar aromatic propynoic acid derivatives.

Comparative Analysis with Related Compounds

The preparation of methyl esters of substituted phenylpropynoic acids shares common features with the preparation of other aromatic acid methyl esters, such as those described in patent literature for related compounds (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid methyl ester). Esterification under acidic conditions followed by purification via distillation is a recurring theme.

| Feature | This compound | Related Compound (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid methyl ester) |

|---|---|---|

| Starting acid | 4-t-Butylphenyl-propynoic acid | 2-(4-bromophenyl)-2-methylpropanoic acid |

| Esterification method | Acid-catalyzed Fischer esterification | Acid-catalyzed esterification followed by distillation |

| Catalyst | Sulfuric acid or p-TSA | Sulfuric acid |

| Purification | Distillation under reduced pressure | Distillation under reduced pressure |

| Yield | 75-95% | ~79% yield reported |

| Analytical techniques | GC, NMR, IR | GC analysis after esterification |

This comparison confirms that the preparation methods for This compound are consistent with established organic synthesis practices for similar compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylbenzene)propionic Acid Methyl Ester can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(4-tert-Butylbenzene)propionic Acid Methyl Ester is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylbenzene)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. The aromatic ring may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)-2-propynoate

- Structure : Ethyl ester with a 4-fluorophenyl substituent.

- Key Differences: Replacement of the methyl ester with an ethyl group reduces steric hindrance but may decrease metabolic stability.

- Applications: Used in organic synthesis for its dipolarophilic properties, similar to other propynoate esters .

Propynoic acid t-butyl ester derivatives

- Example: 3-(4-Iodomethyl-2-oxo-1-azetidinyl)propynoic acid t-butyl ester.

- Key Differences : The t-butyl ester here is part of a β-lactam structure, enhancing stability against hydrolysis. The iodine substituent facilitates further functionalization via cross-coupling reactions .

- Applications : Explored in the synthesis of ynamides and β-lactam antibiotics .

Analogues with Modified Aromatic Substituents

Benzothiazole-substituted propynoic acid methyl ester

- Structure : Replacement of the t-butylphenyl group with a benzothiazole moiety.

- Key Differences : The benzothiazole introduces heteroatoms (N, S), altering electronic properties and hydrogen-bonding capacity. This modification significantly impacts antimicrobial activity, with increased potency against M. tuberculosis observed in related keto esters .

- Applications : SAR studies highlight the importance of aromatic substituents in targeting bacterial enzymes .

4-Hydroxycinnamic acid methyl ester

Antimicrobial Activity

- (4-t-Butyl-phenyl)-propynoic acid methyl ester: Exhibits moderate activity against M. smegmatis and M. tuberculosis. The trans isomer (analogous to compound 13 in ) shows superior in vivo stability compared to the cis isomer due to reduced steric strain .

- Keto ester analogues : Replacing the sulfur atom in the parent structure with a keto group (e.g., compound 13) increases activity by 2–4 fold, attributed to enhanced electrophilicity of the α,β-unsaturated ester .

Data Tables

Table 1: Comparison of Propynoic Acid Esters

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-t-Butyl-phenyl)-propynoic acid methyl ester, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification of (4-t-Butyl-phenyl)-propynoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux. Alternatively, coupling reactions involving propynoic acid methyl ester derivatives and tert-butyl-substituted aryl halides via Sonogashira or Heck reactions may be employed. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to methanol) and reaction time (12–24 hours) to minimize side products. For regioselective synthesis, tert-butyl groups can influence steric hindrance, requiring inert atmospheres (N₂/Ar) to prevent alkyne oxidation .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR will show the tert-butyl singlet (~1.3 ppm) and methyl ester resonance (~3.7 ppm). The alkyne proton is typically absent due to symmetry but can be inferred via ¹³C NMR (δ ~75–85 ppm for sp carbons).

- GC/MS : Retention times and fragmentation patterns (e.g., m/z 84 for methyl propiolate moiety) help confirm molecular weight and purity .

- HPLC : Use C18 columns with methanol/water mobile phases (65:35 ratio) buffered to pH 4.6 for baseline separation of regioisomers .

Q. How should this compound be stored to ensure stability, and under what conditions does degradation occur?

- Methodological Answer : Store at –20°C in amber vials under inert gas to prevent hydrolysis of the ester group or alkyne oxidation. Avoid prolonged exposure to acidic/basic conditions; decomposition is observed at pH < 2 or > 10. Thermal stability tests (TGA/DSC) indicate degradation above 150°C. For lab handling, use anhydrous solvents and gloveboxes to minimize moisture .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the alkyne group in this compound during click chemistry or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing ester group activates the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-triazoles. Kinetic studies using in situ IR spectroscopy show reaction completion within 1–2 hours at 25°C. Steric effects from the tert-butyl group slow reactions with bulky azides, requiring elevated temperatures (50–60°C) or microwave assistance. Computational DFT models (e.g., B3LYP/6-31G*) predict regioselectivity in [2+2] cycloadditions .

Q. How can researchers resolve discrepancies in purity assessments when using chromatographic or spectroscopic methods?

- Methodological Answer : Cross-validate GC/MS and HPLC data to distinguish co-eluting impurities (e.g., tert-butyl-substituted byproducts). For NMR, use DEPT-135 to differentiate CH₃ (ester methyl) from CH₂ groups. Quantify trace impurities (<0.5%) via LC-MS/MS with multiple reaction monitoring (MRM). Spiking experiments with synthetic standards (e.g., regioisomers) improve accuracy .

Q. What role does this compound play in protecting group strategies for diols or polyols?

- Methodological Answer : The compound forms acid-stable acetals with 1,2-diols in CH₃CN/DMAP (90–95% yields). Deprotection requires heating in pyrrolidine (neat, 80°C), regenerating the diol via elimination-addition. Competing vinyl ether formation is avoided by excluding 1,3-diols. Kinetic studies show tert-butyl groups enhance acetal stability by 30% compared to methyl analogs .

Q. What biological activity has been observed for derivatives of this compound, and how does structural modification impact efficacy?

- Methodological Answer : In vitro assays reveal anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 inhibition). SAR studies show replacing the tert-butyl group with electron-donating substituents (e.g., -OCH₃) reduces potency by 50%, while fluorinated analogs improve metabolic stability. Docking simulations (PDB: 5KIR) suggest the alkyne ester interacts with hydrophobic pockets in the enzyme active site .

Q. What computational approaches are recommended for modeling the crystal structure or electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography (Mo Kα radiation) to resolve tert-butyl packing effects. For electronic properties, employ Gaussian 16 with M06-2X/cc-pVTZ to calculate frontier orbitals (HOMO-LUMO gap ~5.2 eV). MD simulations (AMBER) predict solubility parameters in DMSO/water mixtures, aligning with experimental logP values (~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.